molecular formula C11H16N2O B3165411 2-Methoxy-5-(piperidin-4-yl)pyridine CAS No. 899356-88-8

2-Methoxy-5-(piperidin-4-yl)pyridine

Cat. No.: B3165411
CAS No.: 899356-88-8
M. Wt: 192.26 g/mol
InChI Key: ASNQLHHAVFULOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-5-(piperidin-4-yl)pyridine is a chemical compound that belongs to the class of heterocyclic organic compounds It features a pyridine ring substituted with a methoxy group at the 2-position and a piperidin-4-yl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(piperidin-4-yl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxypyridine and 4-piperidone.

    Formation of Intermediate: The 4-piperidone is first converted to 4-piperidinone, which is then reacted with 2-methoxypyridine under specific conditions to form the desired product.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is typically heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(piperidin-4-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 2-hydroxy-5-(piperidin-4-yl)pyridine.

    Reduction: The pyridine ring can be reduced to form the corresponding piperidine derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the methoxy group under basic conditions.

Major Products

    Oxidation: 2-Hydroxy-5-(piperidin-4-yl)pyridine

    Reduction: 2-Methoxy-5-(piperidin-4-yl)piperidine

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-Methoxy-5-(piperidin-4-yl)pyridine has several scientific research applications:

    Medicinal Chemistry: This compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Biological Studies: It serves as a ligand in the study of receptor-ligand interactions and can be used in the development of new drugs.

    Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties such as increased stability or enhanced conductivity.

    Chemical Biology: It is used in the design of chemical probes for studying biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(piperidin-4-yl)pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxypyridine: Lacks the piperidin-4-yl group, making it less versatile in medicinal applications.

    5-(Piperidin-4-yl)pyridine: Lacks the methoxy group, which can affect its reactivity and binding properties.

    2-Hydroxy-5-(piperidin-4-yl)pyridine: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different chemical properties.

Uniqueness

2-Methoxy-5-(piperidin-4-yl)pyridine is unique due to the presence of both the methoxy and piperidin-4-yl groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

2-methoxy-5-piperidin-4-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-14-11-3-2-10(8-13-11)9-4-6-12-7-5-9/h2-3,8-9,12H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNQLHHAVFULOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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